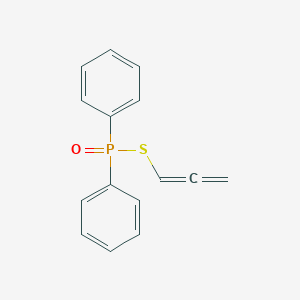
S-Propadienyl diphenylphosphinothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Propadienyl diphenylphosphinothioate is an organophosphorus compound characterized by the presence of a propadienyl group attached to a diphenylphosphinothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Propadienyl diphenylphosphinothioate typically involves the reaction of diphenylphosphinothioic chloride with propadiene in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: S-Propadienyl diphenylphosphinothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: Nucleophilic substitution reactions can replace the propadienyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Corresponding substituted phosphinothioates
Scientific Research Applications
S-Propadienyl diphenylphosphinothioate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of S-Propadienyl diphenylphosphinothioate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site and preventing substrate access.
Protein Interactions: Modulating protein-protein interactions through its unique structural features.
Comparison with Similar Compounds
- S-Isopropyl diphenylphosphinothioate
- S-Phenyl diphenylphosphinothioate
- S-Benzyl diphenylphosphinothioate
Comparison: S-Propadienyl diphenylphosphinothioate is unique due to the presence of the propadienyl group, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93370-34-4 |
|---|---|
Molecular Formula |
C15H13OPS |
Molecular Weight |
272.3 g/mol |
InChI |
InChI=1S/C15H13OPS/c1-2-13-18-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1H2 |
InChI Key |
PBLQFBNEHXRWOH-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CSP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


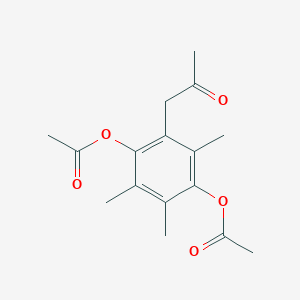

![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
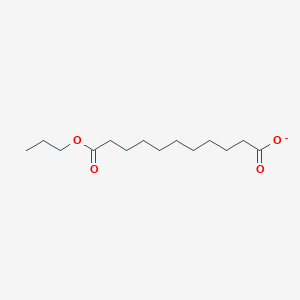
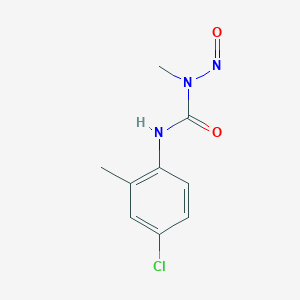
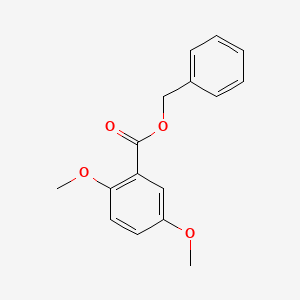
![5-[(E)-(2-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14350170.png)
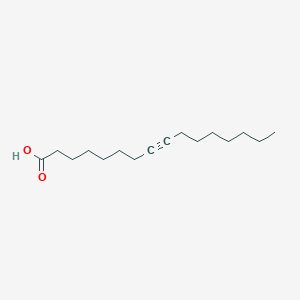
silane](/img/structure/B14350178.png)


![2-[(Furan-2-yl)methyl]benzene-1,3,5-triol](/img/structure/B14350204.png)
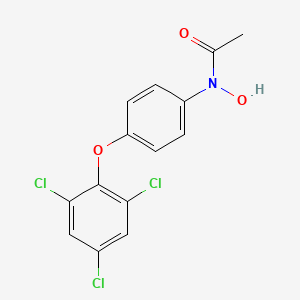
![N-[(Trimethylsilyl)methyl]nitrous amide](/img/structure/B14350211.png)
